8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one
Description
Properties
IUPAC Name |
8-fluoro-3,4-dihydro-2H-1-benzoxepin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c11-7-3-4-8-9(12)2-1-5-13-10(8)6-7/h3-4,6H,1-2,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXMTGIFAONJNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=C(C=C2)F)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorobenzene derivatives and cyclic ketones.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.
Industrial Production: Industrial production methods may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production of the compound.
Chemical Reactions Analysis
Ring-Opening and Cyclization Reactions
The benzoxepin ring undergoes controlled cleavage under acidic or basic conditions, enabling access to linear intermediates for further functionalization:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| H₂SO₄ (conc.) | 100°C, 2–4 hours | Ring-opened dihydroxy ketone intermediates | Precursors for fused heterocycles |
| NaOH (aq.) | Reflux, 6–8 hours | Phenolic derivatives | Synthesis of antioxidants |
| Grignard Reagents | Dry ether, 0°C → room temp | Alkyl/aryl-substituted benzoxepin derivatives | Drug candidate synthesis |
Electrophilic Aromatic Substitution (EAS)
The fluorine atom strongly directs EAS to the para and ortho positions relative to itself, enabling selective derivatization:
| Reagent | Position | Major Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | C-7 and C-9 | 7-Nitro-8-fluoro-... and 9-nitro-8-fluoro-... | 65–72% |
| Br₂/FeBr₃ | C-7 | 7-Bromo-8-fluoro-2,3,4,5-tetrahydro-... | 82% |
| Cl₂/AlCl₃ | C-9 | 9-Chloro-8-fluoro-... | 78% |
Stability and Reaction Optimization
Scientific Research Applications
Medicinal Chemistry
Antidepressant Properties
Research indicates that derivatives of benzoxepin compounds exhibit antidepressant effects. The structure of 8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one allows it to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways. This interaction may lead to mood enhancement and alleviation of depressive symptoms .
Anxiolytic Effects
Similar to its antidepressant properties, this compound has been studied for its anxiolytic effects. The benzoxepin scaffold is known to influence GABAergic transmission, which is crucial for anxiety regulation. Preliminary studies suggest that this compound may enhance GABA receptor activity, thus providing a calming effect on the nervous system .
Neuropharmacology
Cognitive Enhancement
The compound has shown promise in enhancing cognitive functions. Its ability to modulate neurotransmitter levels may improve memory and learning capabilities. Research is ongoing to explore its potential as a cognitive enhancer in conditions like Alzheimer's disease .
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions that can lead to various derivatives with modified pharmacological properties. These derivatives are being explored for their potential applications in treating neurological disorders and other psychiatric conditions .
Case Studies
Mechanism of Action
The mechanism of action of 8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations and Molecular Properties
The table below highlights key structural differences and molecular properties of 8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one and its analogues:
*Inferred formula; †Assuming corrected formula based on substituent.
Key Observations:
- Electron-Withdrawing vs.
- Molecular Weight : Fluorine substitution results in lower molecular weight (~182 g/mol) compared to aryl-substituted analogues (e.g., 258 g/mol for 4-fluorophenyl) .
- Lipophilicity : Aryl substituents (e.g., 4-fluorophenyl) increase logP values, favoring membrane permeability, while pyridinyl groups introduce polar character .
Biological Activity
8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one is a compound belonging to the class of benzoxepines, which are characterized by their seven-membered heterocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a selective inhibitor of specific enzymes and receptors. This article aims to consolidate existing research on the biological activity of this compound, highlighting key findings from various studies.
- Molecular Formula : C₉H₈FNO₂
- Molecular Weight : 181.16 g/mol
- CAS Number : 844648-10-8
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, primarily through its interactions with various biological targets:
- Inhibition of Phenylethanolamine N-methyltransferase (PNMT) :
- Receptor Binding Affinity :
- Antioxidant and Anti-inflammatory Activities :
Table 1: Summary of Biological Activities
The mechanism by which this compound exerts its biological effects is primarily through modulation of neurotransmitter systems and inhibition of specific enzymes involved in metabolic pathways. The presence of the fluorine atom at the 8-position enhances its lipophilicity and potential CNS penetration.
Future Directions
Further research is warranted to explore the therapeutic potential of this compound in clinical settings. Investigations into its pharmacokinetics and long-term effects are necessary to fully understand its safety profile and efficacy.
Q & A
Q. What are effective synthetic routes for 8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves multi-step synthesis starting from fluorinated aromatic precursors. For example, acylation of a benzoxepin core under basic conditions (e.g., triethylamine or pyridine) can introduce functional groups. Reaction optimization includes:
- Temperature control : Maintaining 0–25°C to minimize side reactions.
- Purification : Use recrystallization or silica gel chromatography (e.g., DCM/EtOAc gradients) to isolate the product .
- Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Purification Method |
|---|---|---|---|
| Acylation | 2,4-Dichlorobenzoyl chloride, Et₃N, DCM | 65% | Recrystallization (hexane/EtOAc) |
| Cyclization | H₂SO₄, reflux | 72% | Column chromatography (DCM/MeOH 95:5) |
Q. Which spectroscopic techniques are recommended for structural elucidation of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm fluorine substitution patterns and ring conformation. Fluorine’s electronegativity causes deshielding in adjacent protons .
- Mass Spectrometry (HRMS) : To verify molecular formula (C₉H₇FO₂) and isotopic patterns .
- IR Spectroscopy : Identify carbonyl (C=O) stretching (~1700 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR chemical shifts) for this compound?
- Methodological Answer : Discrepancies may arise from solvent effects, tautomerism, or impurities. Strategies include:
- Comparative analysis : Cross-reference with structurally similar compounds (e.g., 8-Fluoro-4-chromanone, boiling point 280°C ).
- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .
- Purity validation : Employ HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity .
Q. What strategies are used to study structure-activity relationships (SAR) for benzoxepin derivatives in neurological targets?
- Methodological Answer :
- Analog synthesis : Modify the fluorine position or introduce substituents (e.g., methyl, methoxy) to assess steric/electronic effects.
- Biological assays :
- In vitro : Receptor binding assays (e.g., GABAₐ or serotonin receptors) using radioligands .
- In silico : Molecular docking (AutoDock Vina) to predict binding affinities .
- Case Study : A benzodiazepine analog showed enhanced receptor affinity when fluorinated at position 8, suggesting fluorine’s role in hydrophobic interactions .
Q. How can researchers address low yields in large-scale synthesis of this compound?
- Methodological Answer :
- Process intensification : Use continuous flow reactors to improve mixing and heat transfer .
- Catalyst optimization : Screen Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps.
- Byproduct analysis : GC-MS to identify side products (e.g., over-oxidized intermediates) and adjust stoichiometry .
Data Contradiction Analysis
Q. How should researchers interpret conflicting boiling point data (e.g., 280°C vs. 265°C) for related fluorinated benzoxepins?
- Methodological Answer :
- Source validation : Prioritize data from peer-reviewed journals (e.g., Molecules) over vendor catalogs .
- Experimental replication : Reproduce synthesis and characterize the compound using calibrated equipment (e.g., differential scanning calorimetry) .
- Isomer consideration : Check for regioisomers (e.g., 7-fluoro vs. 8-fluoro derivatives) that may alter physical properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
